molecular formula C8H8B2O8 B12960432 2,5-Diboronoterephthalic acid

2,5-Diboronoterephthalic acid

Cat. No.: B12960432
M. Wt: 253.77 g/mol
InChI Key: DSBWWNUZHDOAAY-UHFFFAOYSA-N
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Description

2,5-Diboronoterephthalic acid is an organic compound with the molecular formula C8H6B2O6 It is a derivative of terephthalic acid, where two hydrogen atoms are replaced by boronic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diboronoterephthalic acid typically involves the borylation of terephthalic acid derivatives. One common method is the direct borylation of 2,5-dibromoterephthalic acid using bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere at elevated temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-Diboronoterephthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Boranes.

    Substitution: Biaryl compounds or other substituted aromatic compounds.

Mechanism of Action

The mechanism of action of 2,5-Diboronoterephthalic acid primarily involves its ability to form stable complexes with various metal ions and organic molecules. The boronic acid groups can interact with diols, amines, and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of sensors, catalysts, and drug delivery systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Diboronoterephthalic acid is unique due to its boronic acid groups, which provide distinct reactivity and the ability to form stable complexes with various molecules. This makes it particularly valuable in the synthesis of MOFs and other advanced materials, where precise control over molecular interactions is crucial .

Properties

Molecular Formula

C8H8B2O8

Molecular Weight

253.77 g/mol

IUPAC Name

2,5-diboronoterephthalic acid

InChI

InChI=1S/C8H8B2O8/c11-7(12)3-1-5(9(15)16)4(8(13)14)2-6(3)10(17)18/h1-2,15-18H,(H,11,12)(H,13,14)

InChI Key

DSBWWNUZHDOAAY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1C(=O)O)B(O)O)C(=O)O)(O)O

Origin of Product

United States

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